molecular formula C8H5ClN2 B175051 6-Chlorocinnoline CAS No. 17404-91-0

6-Chlorocinnoline

Cat. No. B175051
CAS RN: 17404-91-0
M. Wt: 164.59 g/mol
InChI Key: REPNIMYLGTZTNU-UHFFFAOYSA-N
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Description

6-Chlorocinnoline is a chemical compound with the molecular formula C8H5ClN2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The molecular weight is 164.59 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.59 . It has a density of 1.349 and a melting point of 129-130 ºC . More detailed physical and chemical properties are not available in the search results .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • A study by Patel et al. (2008) explored the synthesis of various 6-chlorocinnoline derivatives and evaluated their antimicrobial and antitubercular activities. This suggests that this compound can be a key component in developing new pharmacological agents (Patel, Akbari, Purohit, & Joshi, 2008).

Antioxidant Activity Assessment

  • Munteanu and Apetrei (2021) discussed various methods for determining antioxidant activity. This research indicates the broader application of this compound in studying antioxidant properties and related chemical reactions (Munteanu & Apetrei, 2021).

Molecular Inclusion and Packing Properties

  • Research by Ashmore et al. (2007) on chloro-substituted diquinoline, which includes this compound, focused on its molecular inclusion and packing properties. This study provides insight into the chemical and physical behaviors of this compound in various contexts (Ashmore, Bishop, Craig, & Scudder, 2007).

Novel Synthetic Aspects

  • Vasilevsky and Tretyakov (1995) investigated the thermal cyclization of 2-alkynylbenzenediazonium salts leading to the formation of 4-chlorocinnolines. This study suggests the potential of this compound in synthetic chemistry and material science (Vasilevsky & Tretyakov, 1995).

Electrochemical Analysis

  • Fujinaga and Takaoka (1968) examined the polarographic behavior of 6-chloroquinoline, offering insights into the electrochemical properties of this compound. Such research is crucial for understanding its behavior in various chemical environments (Fujinaga & Takaoka, 1968).

Influence on Surface Potential

  • Kamieński et al. (1967) researched the influence of isomeric halogen derivatives, including this compound, on surface potential and tension of aqueous solutions. This study is significant for understanding the interfacial behavior of this compound in different mediums (Kamieński, Kulawik, & Kulawik, 1967).

Anticancer Research

  • The synthesis and cytotoxic evaluation of hybrid purine-quinoline molecules, which include this compound derivatives, were explored by Kapadiya and Khunt (2018). Their research contributes to the growing field of anticancer drug development using this compound (Kapadiya & Khunt, 2018).

Safety and Hazards

The safety data sheet for 6-Chlorocinnoline indicates that it is for R&D use only and not for medicinal, household, or other use . Specific hazards arising from the chemical are not available .

properties

IUPAC Name

6-chlorocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPNIMYLGTZTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627070
Record name 6-Chlorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17404-91-0
Record name 6-Chlorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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